1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
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Overview
Description
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C7H3BrF3N3. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an imidazo[1,5-a]pyrazine core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyrazines, a class of compounds to which this molecule belongs, are known to be versatile scaffolds in organic synthesis and drug development .
Mode of Action
Imidazo[1,5-a]pyrazines are known for their reactivity and multifarious biological activity , suggesting that they may interact with their targets in a variety of ways.
Result of Action
Compounds within the imidazo[1,5-a]pyrazine class have been associated with a range of biological activities .
Preparation Methods
The synthesis of 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-(trifluoromethyl)imidazo[1,5-a]pyrazine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yield and purity of the product.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. These methods are designed to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the imidazo[1,5-a]pyrazine ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common reagents used in these reactions include bases, acids, and various catalysts, depending on the desired transformation. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine: Lacks the bromine atom, affecting its reactivity and applications.
1-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyrazine: Different positioning of the nitrogen atoms within the ring, leading to variations in chemical behavior.
Properties
IUPAC Name |
1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIMEHFRTDLWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)Br)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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